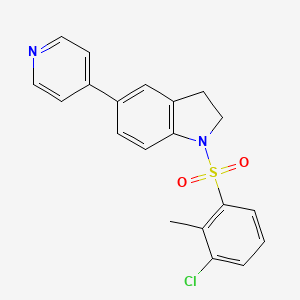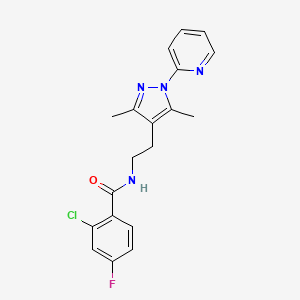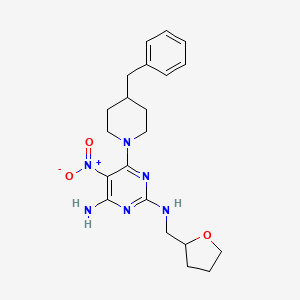
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea” is a complex organic molecule that contains several important substructures, including a pyrrole ring, a pyrimidine ring, and a phenylurea moiety .
Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Pyrimidine is a basic aromatic ring that consists of nitrogen and carbon atoms. It is an essential part of many larger molecules, including some pharmaceuticals .
Phenylurea is a functional group that consists of a phenyl group attached to a urea. Ureas in general are functional groups that feature a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups .
作用機序
The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves the inhibition of Src family kinases. Src family kinases are involved in the phosphorylation of tyrosine residues on target proteins, which can activate or deactivate signaling pathways. PP2 binds to the ATP-binding site of Src family kinases, preventing the transfer of phosphate groups to tyrosine residues on target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In general, PP2 has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in some cell types. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
実験室実験の利点と制限
One advantage of using 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea in lab experiments is its potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other signaling pathways. One limitation of using PP2 is its relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research involving 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea. One direction is to further explore the role of Src family kinases in various diseases and conditions. Another direction is to develop more potent and selective inhibitors of Src family kinases that can be used in clinical settings. Finally, PP2 could be used as a tool to study the role of other signaling pathways in cellular processes.
合成法
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves several steps. The starting material is 6-(1H-pyrrol-1-yl)pyrimidin-4-amine, which is reacted with 2-bromoethylamine hydrobromide to give 2-(6-(1H-pyrrol-1-yl)pyrimidin-4-ylamino)ethylamine. This compound is then reacted with phenyl isocyanate to give this compound.
科学的研究の応用
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea has been used in a variety of scientific research applications. It has been shown to inhibit the activity of Src family kinases, which are involved in a variety of cellular processes such as cell proliferation, differentiation, and survival. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
特性
IUPAC Name |
1-phenyl-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-7,10-13H,8-9H2,(H,18,20,21)(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVGFUVTPMDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)
![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2581267.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2581270.png)
![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)